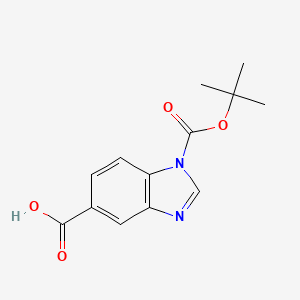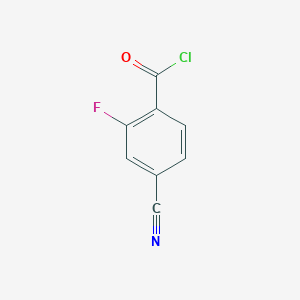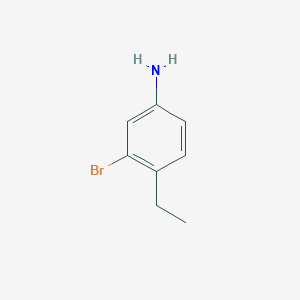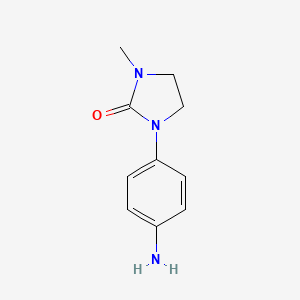
5-Bromo-2-(2-methoxyethoxy)pyridine
概述
描述
5-Bromo-2-(2-methoxyethoxy)pyridine: is an organic compound with the molecular formula C8H10BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a 2-(2-methoxyethoxy) group at the 2-position of the pyridine ring makes this compound unique. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine typically involves the reaction of 5-Bromo-2-nitropyridine with 2-Methoxyethanol . The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate . The nitro group is reduced to an amino group, which is then substituted by the 2-(2-methoxyethoxy) group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)pyridine can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which can then undergo further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products:
Substituted Pyridines: Products formed by substitution reactions.
Pyridine N-oxides: Products formed by oxidation reactions.
Aminopyridines: Products formed by reduction reactions.
科学研究应用
Chemistry: 5-Bromo-2-(2-methoxyethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)pyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the 2-(2-methoxyethoxy) group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
相似化合物的比较
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-(2-hydroxyethoxy)pyridine
- 5-Bromo-2-(2-ethoxyethoxy)pyridine
Comparison: Compared to its similar compounds, 5-Bromo-2-(2-methoxyethoxy)pyridine has a unique combination of functional groups that can influence its reactivity and applications. The presence of the 2-(2-methoxyethoxy) group provides additional flexibility and solubility, which can be advantageous in certain synthetic and biological applications. Its bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLGCBWBEBJXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
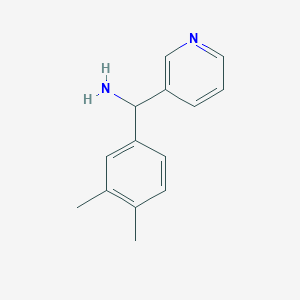
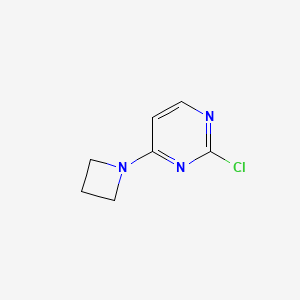
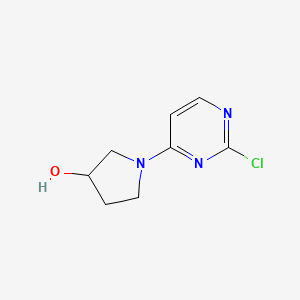
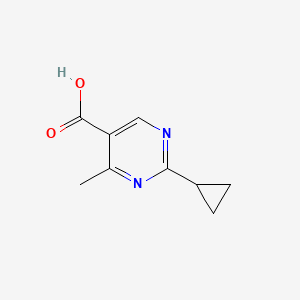
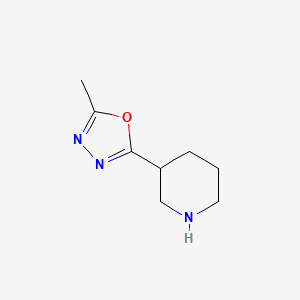

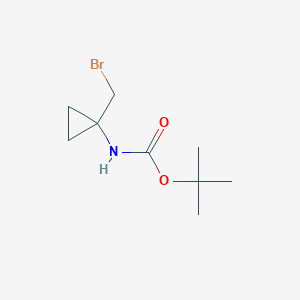
![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
